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molecular formula C9H15NO2 B3344864 N-Cyclopropyl-3-propyloxirane-2-carboxamide CAS No. 950483-64-4

N-Cyclopropyl-3-propyloxirane-2-carboxamide

Cat. No. B3344864
M. Wt: 169.22 g/mol
InChI Key: ARDZPNHBMYHPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383858B2

Procedure details

A flask equipped with an overhead stirrer, thermometer and addition funnel was placed under a nitrogen atmosphere then charged with tert-butyl hydrogen peroxide (TBHP; 95 mL, 5.5 M, 522 mmol) and tetrahydrofuran (THF; 200 mL). The reaction was cooled to −20±5° C. and n-butyl lithium (n-BuLi; 235 mL, 2.5 M, 587 mmol) was charged to the addition funnel and slowly added, keeping the reaction temperature below −5±5° C. Upon completion of addition the reaction was warmed to 0±5° C. and the amide of Example 4 (19.80 g, 130 mmol) in THF (20 mL) was added maintaining the temperature at 0±5° C. after which the temperature was increased to 25±5° C. and the reaction stirred for 12 hours. After this time IPAc (200 mL) and saturated aqueous sodium hydrosulfite (200 mL) were added and the reaction stirred for 60 min. The layers were separated and the aqueous layer extracted with IPAc (twice, 75 mL each). The combined organic phases were dried over sodium sulfate (Na2SO4), filtered and concentrated under reduced pressure to provide the title compound (21.87 g, 99%).
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.8 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:5]O)(C)(C)C.C([Li])CCC.[CH:12]1([NH:15][C:16](=[O:22])/[CH:17]=[CH:18]/[CH2:19][CH2:20][CH3:21])[CH2:14][CH2:13]1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1>[CH:12]1([NH:15][C:16]([CH:17]2[CH:18]([CH2:19][CH2:20][CH3:21])[O:5]2)=[O:22])[CH2:14][CH2:13]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
235 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
C1(CC1)NC(\C=C\CCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 (± 5) °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
thermometer and addition funnel
ADDITION
Type
ADDITION
Details
slowly added
CUSTOM
Type
CUSTOM
Details
the reaction temperature below −5±5° C
ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 0±5° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 0±5° C. after which the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was increased to 25±5° C.
STIRRING
Type
STIRRING
Details
the reaction stirred for 60 min
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with IPAc (twice, 75 mL each)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)NC(=O)C1OC1CCC
Measurements
Type Value Analysis
AMOUNT: MASS 21.87 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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